

Rotraxate (TEI-5103): A Technical Overview of its Chemical Structure and Cytoprotective Properties

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Compound of Interest

Compound Name: *Rotraxate*

Cat. No.: *B10783668*

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Abstract

Rotraxate (TEI-5103) is a synthetic anti-ulcer agent with potent cytoprotective properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical characteristics, and pharmacological profile. The document details the established mechanism of action, focusing on its ability to enhance gastric mucosal blood flow, a process intrinsically linked to prostaglandin signaling. This guide also collates available quantitative data on its efficacy and provides insights into the experimental methodologies used to ascertain its therapeutic effects.

Chemical Structure and Physicochemical Properties

Rotraxate, chemically known as (±)-trans-4-(4-aminomethylcyclohexylcarbonyl)benzenepropanoic acid, is a novel compound designed for the treatment of gastric ulcers. Its chemical identity and core properties are summarized below.

Property	Value	Reference
Chemical Formula	C17H23NO3	[1]
Molecular Weight	289.37 g/mol	[1]
IUPAC Name	3-(4-((1r,4r)-4-(aminomethyl)cyclohexane-1-carbonyl)phenyl)propanoic acid	[1]
CAS Number	92071-51-7	[1]
Synonyms	TEI-5103, TG-51	[1]
Solubility	Data not available in the public domain.	
pKa	Data not available in the public domain.	

Pharmacological Properties and Mechanism of Action

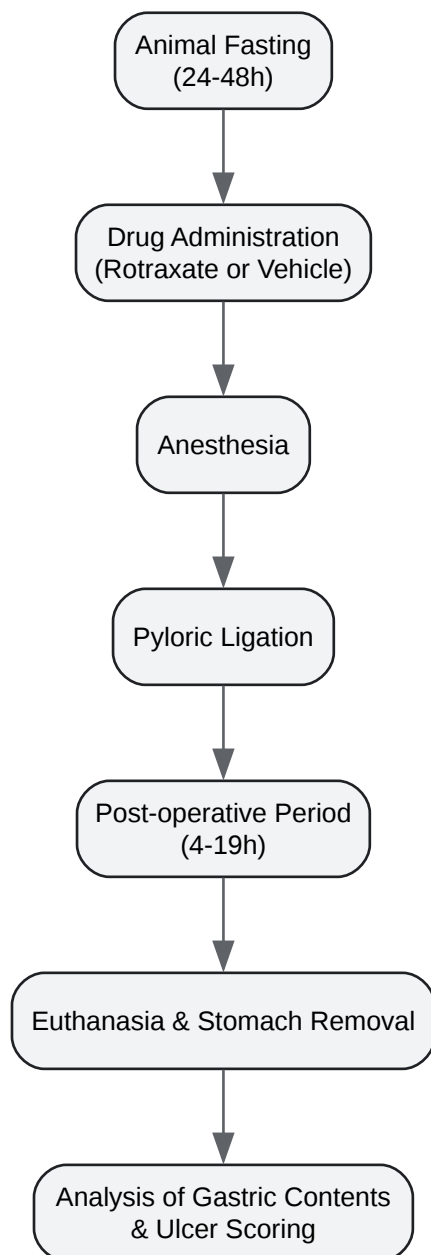
Rotraxate exerts its therapeutic effects primarily through a cytoprotective mechanism rather than by inhibiting or neutralizing gastric acid.[2][3] The core of its action lies in the enhancement of gastric mucosal blood flow, a critical factor in maintaining the integrity of the gastric lining and promoting the healing of ulcers.[4][5]

The increase in mucosal blood flow is believed to be mediated by the prostaglandin E2 (PGE2) signaling pathway. Prostaglandins are key endogenous molecules that regulate various physiological processes in the stomach, including mucus and bicarbonate secretion, which form a protective barrier against the corrosive effects of gastric acid.[2][3] By stimulating this pathway, **Rotraxate** helps to fortify these natural defense mechanisms.

Signaling Pathway

The proposed signaling pathway for **Rotraxate**'s cytoprotective action involves the stimulation of prostaglandin E2 (PGE2) synthesis. PGE2 then binds to its EP receptors on the surface of

gastric mucosal cells, initiating a cascade of intracellular events that lead to vasodilation and increased blood flow. This enhanced microcirculation delivers more oxygen and nutrients to the gastric mucosa, while also facilitating the removal of harmful agents, thereby promoting tissue repair and ulcer healing.



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